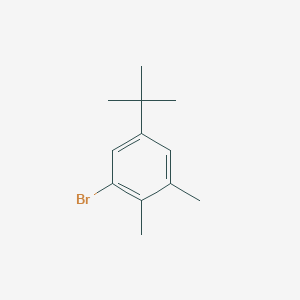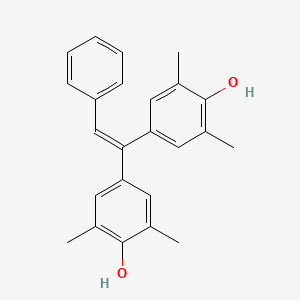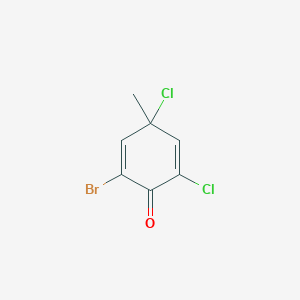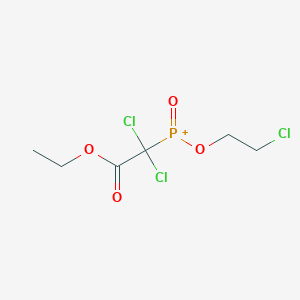
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of chloroethanol with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane, 1,2-dichloro-1-ethoxy-
- 1,2-Bis(2-chloroethoxy)ethane
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Propriétés
Numéro CAS |
61264-38-8 |
|---|---|
Formule moléculaire |
C6H9Cl3O4P+ |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-chloroethoxy-(1,1-dichloro-2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H9Cl3O4P/c1-2-12-5(10)6(8,9)14(11)13-4-3-7/h2-4H2,1H3/q+1 |
Clé InChI |
NKFNMVOMTYDKHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([P+](=O)OCCCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


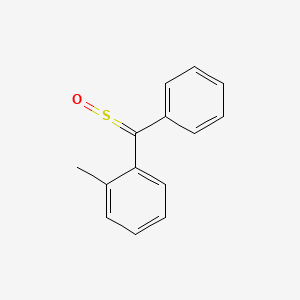
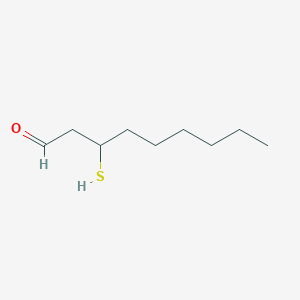
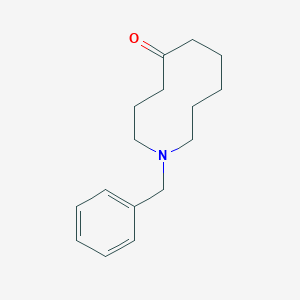
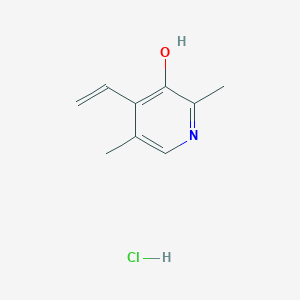
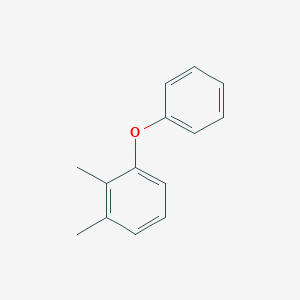

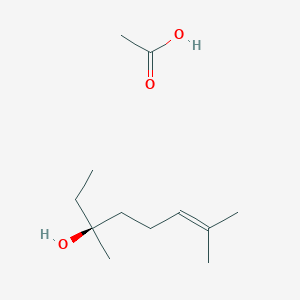
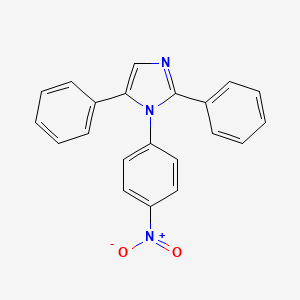
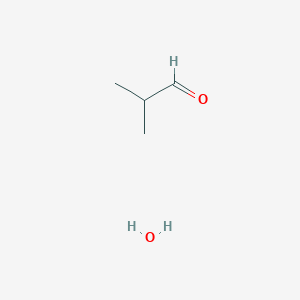
methyl}oxophosphanium](/img/structure/B14586250.png)
